molecular formula C9H10N2O4 B2451995 (5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one CAS No. 153186-67-5

(5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one

Cat. No. B2451995
CAS RN: 153186-67-5
M. Wt: 210.189
InChI Key: XGPOTQVNDBYTKG-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones. It has been widely studied due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antibacterial and Antitubercular Applications

  • Synthesis for Tuberculosis Treatment : Derivatives of 5-nitrofuran-2-yl, a core component of (5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one, have shown potential in treating tuberculosis. Notably, these derivatives were found to be more effective than standard tuberculosis drugs like isoniazid and rifampicin in certain conditions (Sriram et al., 2009).
  • Antibacterial Properties : Some synthesized compounds related to 5-nitrofuran-2-yl showed significant antibacterial activities against a range of Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Hassan et al., 2020).

Molecular and Structural Studies

  • Crystal Structure Analysis : Investigations into the crystal structure of compounds with the 5-nitrofuran-2-yl group provide insights into their molecular and solid-state structures, which are crucial for understanding their pharmacological activities (Rahmani et al., 2017).
  • Synthesis Techniques : Research into efficient synthesis methods for compounds with furan derivatives, which include 5-nitrofuran-2-yl, contributes to the development of new pharmaceuticals and potentially enhances the production process of related compounds (Palmieri et al., 2010).

Pro-drug Development

  • Cancer Treatment Pro-drugs : The 5-nitrofuran-2-ylmethyl group has been studied as a bioreductively activated pro-drug system, potentially useful for releasing therapeutic drugs in hypoxic solid tumors, which are common in many types of cancer (Berry et al., 1997).

Bacteriostatic Applications

  • In Vitro Bacteriostatic Action : Studies on the bacteriostatic action of furan derivatives, including those with a nitro group like 5-nitrofuran-2-yl, have shown significant activity against various bacteria, indicating their use in combating bacterial infections (Dodd et al., 1944).

properties

IUPAC Name

(5R,6R)-6-(furan-2-yl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPOTQVNDBYTKG-HZGVNTEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one

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